molecular formula C13H10F3N B1334235 3-[4-(Trifluoromethyl)phenyl]aniline CAS No. 400747-98-0

3-[4-(Trifluoromethyl)phenyl]aniline

Cat. No.: B1334235
CAS No.: 400747-98-0
M. Wt: 237.22 g/mol
InChI Key: RTSCKIULIJLTHO-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]aniline typically involves the introduction of a trifluoromethyl group into an aniline derivative. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with aniline under reductive amination conditions. This process involves the reduction of the imine intermediate formed between the aldehyde and aniline, often using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(trifluoromethyl)phenyl is coupled with an aniline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination or coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include nitro derivatives, substituted anilines, and various functionalized aromatic compounds.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group directly attached to the aniline ring.

    3-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the meta position relative to the aniline.

    2-(Trifluoromethyl)aniline: The trifluoromethyl group is in the ortho position relative to the aniline.

Uniqueness

3-[4-(Trifluoromethyl)phenyl]aniline is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. The para position of the trifluoromethyl group relative to the aniline allows for distinct electronic and steric effects, making it a valuable compound for various applications .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]aniline is an organic compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H10F3N. The compound consists of an aniline moiety with a para-substituted trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reductive Amination : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with aniline, followed by reduction using sodium borohydride or hydrogen gas in the presence of a catalyst.
  • Suzuki-Miyaura Coupling : This method couples a boronic acid derivative with an aniline derivative using a palladium catalyst.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl group have shown high efficacy against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentrations (MICs) : The MIC values for some derivatives range from 0.070 to 35.8 μM against different isolates, indicating potent antibacterial effects (Table 1).
CompoundMIC (μM)Target Bacteria
This compound0.070Staphylococcus aureus
Other derivatives4.66 - 35.8Enterococcus faecalis

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of the Respiratory Chain : Some studies suggest that compounds with this structure may inhibit bacterial respiratory chains, leading to decreased viability at sub-MIC concentrations.
  • Microbicidal Activity : The active compounds were found to be microbicidal rather than merely bacteriostatic, effectively killing bacteria rather than just inhibiting their growth.

Case Studies and Research Findings

  • Study on Antibacterial Agents : A study published in MDPI reported that compounds similar to this compound showed broad-spectrum activity against Gram-positive bacteria, with specific derivatives achieving MIC values as low as 0.78 μg/ml (Table 2).
Compound TypeMIC (μg/ml)Bacterial Strain
Trifluoromethyl derivatives0.78 - 3.12Various Gram-positive strains
  • Anticancer Potential : Preliminary investigations also indicate potential anticancer properties, although further studies are required to elucidate these effects comprehensively.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of compounds like this compound suggests enhanced bioavailability due to the trifluoromethyl group, which may improve absorption and distribution in biological systems. Toxicological assessments are necessary to ensure safety for potential therapeutic applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSCKIULIJLTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960532
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400747-98-0
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-iodoaniline in DME (40 mL) and water (20 mL), was added para-trifluoromethylphenyl boronic acid (2.6 g, 13.7 mmol) and sodium carbonate (2.5 g, 23.6 mmol). The apparatus was flushed with nitrogen prior to the addition of tetrakis (triphenylphosphine) palladium (0) (0.312 g, 0.27 mmol). The reaction mixture was stirred at 95° C. for 17 h under nitrogen, then allowed to cool to rt and the solvents removed in vacuo. The residue was partitioned between EtOAc (2×75 mL) and water (75 mL). The organic solution was dried (MgSO4) and the solvent was removed in vacuo. Purification by Biotage™ chromatography (90 g Silica column) eluted with 1:4 EtOAc:cyclohexane afforded the title compound as a white solid (1.33 g).
Quantity
0 (± 1) mol
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2.6 g
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2.5 g
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40 mL
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20 mL
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0.312 g
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